
tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the tert-butyl group and the hydroxyquinazoline moiety makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate typically involves the reaction of 2-hydroxyquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinazolinone derivatives.
Reduction: The compound can be reduced to form various reduced quinazoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of quinazoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinazoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Quinazoline derivatives are known for their therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The tert-butyl group provides steric hindrance, which can enhance the selectivity and potency of the compound.
Comparación Con Compuestos Similares
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- tert-butyl N-(2-isothiocyanatoethyl)carbamate
Comparison:
- tert-butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring instead of a quinazoline ring, making it less rigid and more flexible in its interactions.
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: This compound features a tetrahydroisoquinoline ring, which is structurally different from the quinazoline ring, leading to different biological activities.
- tert-butyl N-(2-isothiocyanatoethyl)carbamate: This compound contains an isothiocyanate group, which imparts different reactivity and biological properties compared to the hydroxyquinazoline moiety.
The uniqueness of tert-butyl N-(2-hydroxyquinazolin-4-yl)carbamate lies in its quinazoline ring structure, which provides specific interactions with biological targets, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)16-10-8-6-4-5-7-9(8)14-11(17)15-10/h4-7H,1-3H3,(H2,14,15,16,17,18) |
Clave InChI |
ZJULEZIGFZSTHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


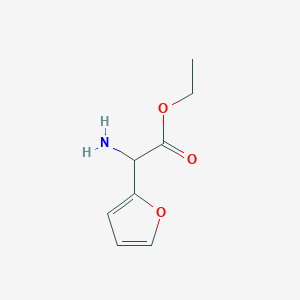
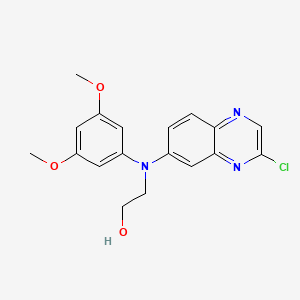

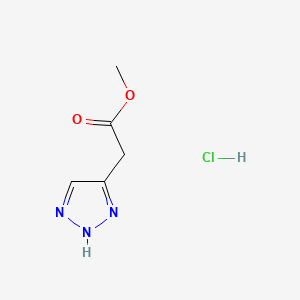
![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)
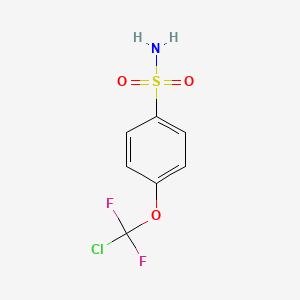
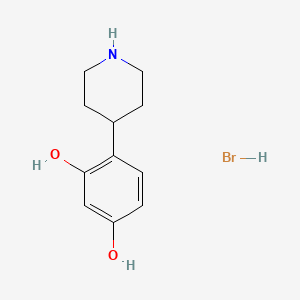
![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)

amine hydrochloride](/img/structure/B13457756.png)
![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
